molecular formula C19H20O6 B14274606 3,5-Heptanedione, 1,7-bis(3,4-dihydroxyphenyl)- CAS No. 155367-19-4

3,5-Heptanedione, 1,7-bis(3,4-dihydroxyphenyl)-

Cat. No.: B14274606
CAS No.: 155367-19-4
M. Wt: 344.4 g/mol
InChI Key: XPEQUGZSJRBTLJ-UHFFFAOYSA-N
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Description

3,5-Heptanedione, 1,7-bis(3,4-dihydroxyphenyl)-: is a chemical compound with the molecular formula C21H24O6 and a molecular weight of 372.4117 g/mol . It is also known by other names such as Sabiwhite , Tetrahydrocurcumin , and Tetrahydrodiferuloylmethane . This compound is characterized by the presence of two hydroxyphenyl groups attached to a heptanedione backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Heptanedione, 1,7-bis(3,4-dihydroxyphenyl)- typically involves the condensation of appropriate phenolic compounds with heptanedione under controlled conditions. The reaction is usually catalyzed by acids or bases to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3,5-Heptanedione, 1,7-bis(3,4-dihydroxyphenyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and alkylating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated compounds. Substitution reactions can result in the formation of various ethers or esters .

Scientific Research Applications

3,5-Heptanedione, 1,7-bis(3,4-dihydroxyphenyl)- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,5-Heptanedione, 1,7-bis(3,4-dihydroxyphenyl)- involves its interaction with various molecular targets and pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. It may also modulate inflammatory pathways by interacting with key enzymes and signaling molecules involved in the inflammatory response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Heptanedione, 1,7-bis(3,4-dihydroxyphenyl)- is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dual hydroxyphenyl groups and heptanedione backbone make it a versatile compound for various applications in research and industry .

Properties

CAS No.

155367-19-4

Molecular Formula

C19H20O6

Molecular Weight

344.4 g/mol

IUPAC Name

1,7-bis(3,4-dihydroxyphenyl)heptane-3,5-dione

InChI

InChI=1S/C19H20O6/c20-14(5-1-12-3-7-16(22)18(24)9-12)11-15(21)6-2-13-4-8-17(23)19(25)10-13/h3-4,7-10,22-25H,1-2,5-6,11H2

InChI Key

XPEQUGZSJRBTLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCC(=O)CC(=O)CCC2=CC(=C(C=C2)O)O)O)O

Origin of Product

United States

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